molecular formula C9H9F3N2 B1509672 2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 905273-82-7

2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No.: B1509672
CAS No.: 905273-82-7
M. Wt: 202.18 g/mol
InChI Key: WAPDPTLFRAPPPO-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a complex organic compound characterized by its unique structure, which includes a pyrrolopyridine core with a trifluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be employed in the study of biological systems and pathways. Its interactions with biomolecules can provide insights into cellular processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various industrial products.

Mechanism of Action

The mechanism by which 2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can influence the compound's binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methyl-3-(trifluoromethyl)aniline

  • 3,5-Bis(trifluoromethyl)aniline

  • 4-Chloro-3-(trifluoromethyl)aniline

Uniqueness: 2-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine stands out due to its pyrrolopyridine core, which is not present in the listed similar compounds. This structural difference can lead to distinct chemical and biological properties, making it a unique and valuable compound in scientific research and applications.

Properties

IUPAC Name

2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c1-5-7(9(10,11)12)2-6-3-13-4-8(6)14-5/h2,13H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPDPTLFRAPPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CNCC2=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727832
Record name 2-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905273-82-7
Record name 2-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 2
2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 3
2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 4
2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 5
2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 6
2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

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